
Bimu 8
Übersicht
Beschreibung
Bimu 8 is an agonist of the serotonin (5-HT) receptor subtype 5-HT4 . It also binds 5-HT3 receptors . The main action of Bimu 8 is to increase the rate of respiration by activating an area of the brain stem known as the pre-Botzinger complex .
Molecular Structure Analysis
Bimu 8 has a molecular weight of 377.89 and its formula is C19H26ClN4O2 . It contains a total of 54 bonds, including 28 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Wissenschaftliche Forschungsanwendungen
BIMU 8: A Comprehensive Analysis of Scientific Research Applications
Neuroscience: BIMU-8 has been found to act at presynaptic GABAergic terminals, preventing fentanyl-induced depression of inhibitory postsynaptic currents. This suggests that BIMU-8 and other 5-hydroxytryptamine 4 agonists could be beneficial in modulating synaptic transmission and potentially treating conditions associated with GABAergic dysfunction .
Respiratory Medicine: The primary action of BIMU-8 is to increase the rate of respiration. It achieves this by activating the pre-Botzinger complex, a critical area of the brain stem involved in driving respiration. This makes BIMU-8 a potential therapeutic agent for respiratory conditions where increased respiratory rate is desired .
Wirkmechanismus
Target of Action
Bimu 8 is a drug that primarily targets the 5-HT4 receptor, a member of the seven transmembrane spanning G-protein-coupled family of receptors . The 5-HT4 receptor is positively coupled to adenylate cyclase . It exists in two isoforms, 5-HT4S and 5-HT4L . The primary role of this receptor is to regulate mood, anxiety, and cognition .
Mode of Action
Bimu 8 acts as a selective 5-HT4 receptor agonist . It binds to the receptors in a mechanism different from that of the endogenous ligand 5-HT . The main action of Bimu 8 is to increase the rate of respiration by activating an area of the brain stem known as the pre-Botzinger complex .
Biochemical Pathways
The activation of the 5-HT4 receptor by Bimu 8 leads to an increase in the intracellular cAMP . This, in turn, affects various biochemical pathways and their downstream effects. For instance, it has been suggested that 5-HT4 receptor agonists play a role in learning and memory . Bimu 8 was found to increase conditioned responses in mice, suggesting its potential use for improving memory in humans .
Pharmacokinetics
The bioavailability of 5-ht4 agonists in the brain is a crucial factor in eliciting their effects .
Result of Action
The activation of the 5-HT4 receptor by Bimu 8 results in various molecular and cellular effects. For instance, it significantly reduces the K+ current in colliculi neurons . In neurons, Bimu 8 increases the EPSP amplitude without altering the membrane potential . Moreover, Bimu 8 has been shown to be effective in counteracting the respiratory depression caused by the potent opioid fentanyl in rats .
Action Environment
The action of 5-ht4 agonists, including bimu 8, may be influenced by various factors such as the specific subtype of the 5-ht4 receptor activated, functional selectivity, and the potency or bioavailability of the agonist in the brain .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2.ClH/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,12-15H,8-11H2,1-3H3,(H,20,24);1H/t13?,14-,15+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYXXIUVFVOJCX-XZPOUAKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895072 | |
| Record name | BIMU 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bimu 8 | |
CAS RN |
134296-40-5 | |
| Record name | BIMU-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134296405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIMU 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Bimu 8?
A1: Bimu 8 acts primarily as an agonist at the 5-HT4 receptor subtype. [, , , ] This means it binds to the receptor and activates it, mimicking the effects of serotonin at this specific subtype.
Q2: What are the downstream effects of Bimu 8 activating the 5-HT4 receptor?
A2: Activation of the 5-HT4 receptor by Bimu 8 triggers a cascade of intracellular events, primarily through the G protein-coupled receptor pathway. These effects vary depending on the tissue and include:
- Enhanced acetylcholine release in the brain: This may contribute to its procognitive effects. []
- Facilitation of cholinergic neuromuscular transmission in the gastrointestinal tract: This underlies its prokinetic properties, enhancing gastrointestinal motility. [, ]
- Relaxation of smooth muscle in the pulmonary vein: This suggests a potential role in cardiovascular regulation. []
- Modulation of GABA release in the hippocampus: This indicates involvement in complex neuronal signaling pathways. []
Q3: Does Bimu 8 exhibit any activity at other serotonin receptor subtypes?
A3: While Bimu 8 demonstrates high selectivity for the 5-HT4 receptor, some studies suggest it may interact with other subtypes at higher concentrations. For instance, one study found that Bimu 8, at a concentration of 500 µg/rat, increased basal ascorbic acid release in the rat striatum, which was not affected by the 5-HT4 antagonist, DAU 6285. [] This indicates potential activity at other serotonin receptor subtypes, though further investigation is needed.
Q4: What is the molecular formula and weight of Bimu 8?
A4: The molecular formula of Bimu 8 is C20H27N5O2·HCl, and its molecular weight is 405.9 g/mol.
Q5: How do structural modifications of Bimu 8 affect its activity and selectivity for the 5-HT4 receptor?
A5: Research on structurally similar compounds provides insights into the structure-activity relationship of Bimu 8. For example, the presence of an isopropyl substituent at the 3-position of the benzimidazole ring seems crucial for its partial agonist activity at the 5-HT4 receptor. [] Modifications to the piperazine moiety and alkylene spacer also influence its affinity and activity profile.
Q6: What in vitro models have been used to study the effects of Bimu 8?
A6: Various in vitro models, including:
- Isolated tissue preparations: These include guinea pig ileum [, ], rat esophagus [], and sheep pulmonary vein [] to assess its effects on smooth muscle contractility.
- Cell culture systems: Mouse colliculi neurons [] were used to investigate its influence on K+ currents.
- Human intestinal epithelium enriched in L-cells: This model was utilized to assess its ability to stimulate GLP-1 secretion. []
Q7: What are the main in vivo findings regarding Bimu 8's effects on the central nervous system?
A7: In vivo studies in rodents revealed that Bimu 8:
- Facilitates acetylcholine release in the rat frontal cortex: This suggests a potential role in cognitive enhancement. []
- Exhibits procognitive effects in the mouse passive avoidance test, reversing amnesia induced by scopolamine, dicyclomine, and hypoxia: This further supports its potential in memory disorders. []
- Modulates GABA release in the guinea pig hippocampus, indicating complex interactions within neuronal circuits. []
Q8: Has Bimu 8 demonstrated efficacy in any animal models of disease?
A8: Bimu 8 has shown promising results in animal models of:
- Parkinson's disease: Both activation and blockade of 5-HT4 receptors in the lateral habenula, potentially mediated by Bimu 8, improved working memory in unilateral 6-hydroxydopamine-lesioned rats. [, ]
- Respiratory compromise: In a goat model, Bimu 8 attenuated etorphine-induced respiratory compromise. []
Q9: What are the implications of species differences in 5-HT4 receptor pharmacology for the development of Bimu 8 as a therapeutic agent?
A10: While Bimu 8 generally exhibits a consistent pharmacological profile across different species, some studies highlight potential variations. For instance, one study observed a lower potency of Bimu 8 in the human isolated detrusor muscle compared to other peripheral tissues. [] Understanding and addressing these species differences are crucial for translating preclinical findings to clinical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



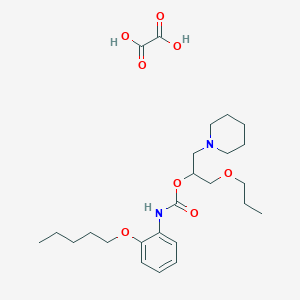

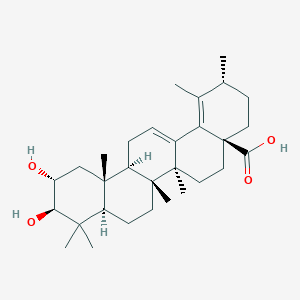

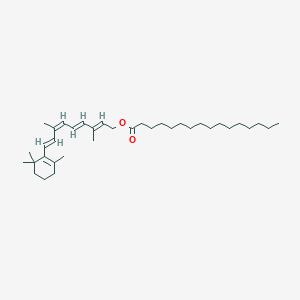
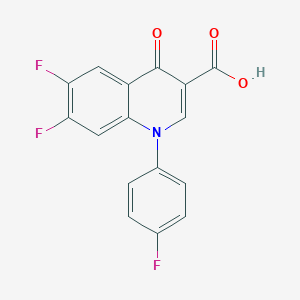
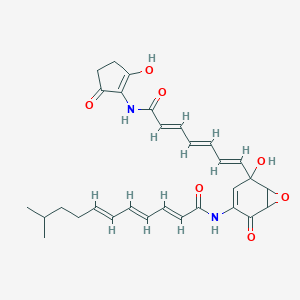
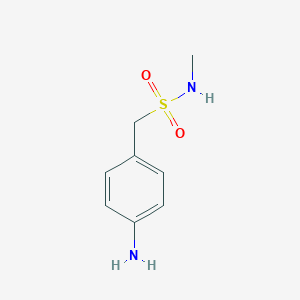




![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)